

# L-NIL Hydrochloride: A Technical Guide to a Selective iNOS Inhibitor

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Compound of Interest		
Compound Name:	L-NIL hydrochloride	
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## **Executive Summary**

L-N6-(1-iminoethyl)lysine hydrochloride (**L-NIL hydrochloride**) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory diseases. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and dysfunction in conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1][2] L-NIL's selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in disease and a promising candidate for therapeutic development.[3] This guide provides an in-depth technical overview of **L-NIL hydrochloride**, including its mechanism of action, selectivity profile, experimental protocols for its evaluation, and relevant signaling pathways.

## **Chemical and Physical Properties**

**L-NIL hydrochloride** is the dihydrochloride salt of L-N6-(1-iminoethyl)lysine.[4][5] Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
Chemical Name	N6-(1-iminoethyl)-L-lysine, dihydrochloride	[6][7]
Synonyms	L-NIL dihydrochloride, N- Iminoethyl-L-lysine dihydrochloride	[5]
CAS Number	159190-45-1	[6][7]
Molecular Formula	C8H17N3O2 · 2HCl	[5][6]
Molecular Weight	260.2 g/mol	[5][6]
Appearance	Crystalline solid	[6]
Solubility	Water (~50 mg/ml), PBS (~30 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), Ethanol (~1 mg/ml)	[6][8]

## **Mechanism of Action and Selectivity**

L-NIL acts as a competitive inhibitor of iNOS.[9] Under catalytic turnover conditions, it can also inactivate the enzyme by targeting the heme residue at the active site.[7] This leads to a loss of heme fluorescence and disassembly of the iNOS dimer into inactive monomers.[7]

#### **Data Presentation: Inhibitory Potency and Selectivity**

The inhibitory activity of **L-NIL hydrochloride** against the three NOS isoforms is typically quantified by determining its half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented below.

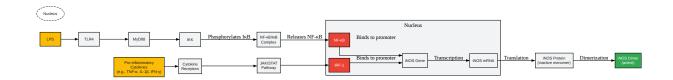


NOS Isoform	IC50 Range (μM)	Selectivity Ratio (vs. iNOS)	Reference
iNOS (inducible)	0.4 - 3.3	-	[6][10][11]
nNOS (neuronal)	17 - 92	~5 - 28 fold	[6][10][11]
eNOS (endothelial)	8 - 38	~2.4 - 11.5 fold	[6][10][11]

L-NIL exhibits a significantly higher potency for iNOS compared to nNOS and eNOS, demonstrating its value as a selective inhibitor.[3][10]

# Signaling Pathways iNOS Induction Signaling Pathway

The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory stimuli. Understanding this pathway is crucial for interpreting the effects of iNOS inhibitors.



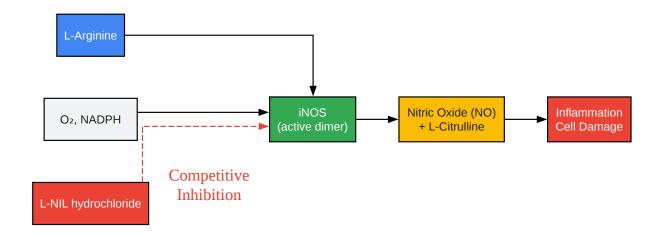
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**iNOS Induction Pathway** 

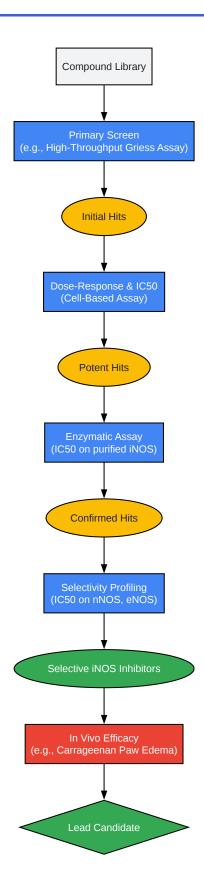
### Nitric Oxide Synthesis and Inhibition by L-NIL

Once expressed, the dimeric iNOS enzyme catalyzes the production of nitric oxide from Larginine. L-NIL competes with L-arginine for binding to the active site of iNOS.









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